molecular formula C13H15N3O2 B214245 N-(4-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide

N-(4-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B214245
M. Wt: 245.28 g/mol
InChI Key: MFTIJKQEERCFMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide, also known as MAB-CHMINACA, is a synthetic cannabinoid that was first identified in 2014. It is structurally similar to other synthetic cannabinoids and acts on the same receptors in the brain as the psychoactive component of marijuana, delta-9-tetrahydrocannabinol (THC). MAB-CHMINACA has gained popularity as a recreational drug due to its potent psychoactive effects, but it also has potential applications in scientific research.

Mechanism of Action

N-(4-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide acts on the CB1 receptor in the brain, which is involved in the regulation of various physiological and behavioral processes. When this compound binds to the CB1 receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This can result in a range of effects, including euphoria, relaxation, and altered perception.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other synthetic cannabinoids and THC. These effects can include changes in heart rate, blood pressure, and body temperature, as well as alterations in mood, perception, and cognition. This compound has also been shown to have neurotoxic effects in some studies, which may be related to its high potency and affinity for the CB1 receptor.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide in lab experiments is its high potency and affinity for the CB1 receptor. This makes it a useful tool for studying the effects of synthetic cannabinoids on the brain and behavior. However, its potent psychoactive effects also pose a risk to researchers and must be handled with care. Additionally, the use of this compound in lab experiments may not accurately reflect the effects of other synthetic cannabinoids or THC, as each compound has unique pharmacological properties.

Future Directions

There are several future directions for research involving N-(4-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide. One area of interest is the potential therapeutic applications of synthetic cannabinoids, including the treatment of pain, inflammation, and neurological disorders. Another direction is the development of safer and more effective synthetic cannabinoids that can be used in medical settings. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and other synthetic cannabinoids on the brain and behavior.

Synthesis Methods

N-(4-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide can be synthesized using a variety of methods, including chemical reactions and enzymatic processes. One common method involves the reaction of 5-fluoro-ADB with 4-methoxybenzylamine in the presence of a palladium catalyst. The resulting intermediate is then reacted with 1-methyl-1H-pyrazole-5-carboxylic acid to yield this compound.

Scientific Research Applications

N-(4-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide has been used in scientific research to study the effects of synthetic cannabinoids on the brain and behavior. Studies have shown that this compound has a high affinity for the CB1 receptor, which is responsible for the psychoactive effects of THC. This makes it a useful tool for studying the role of the CB1 receptor in various physiological and behavioral processes.

properties

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C13H15N3O2/c1-16-12(7-8-15-16)13(17)14-9-10-3-5-11(18-2)6-4-10/h3-8H,9H2,1-2H3,(H,14,17)

InChI Key

MFTIJKQEERCFMK-UHFFFAOYSA-N

SMILES

CN1C(=CC=N1)C(=O)NCC2=CC=C(C=C2)OC

Canonical SMILES

CN1C(=CC=N1)C(=O)NCC2=CC=C(C=C2)OC

Origin of Product

United States

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